molecular formula C15H13N B074966 9-Methyl-3-vinyl-9H-carbazole CAS No. 1486-08-4

9-Methyl-3-vinyl-9H-carbazole

Cat. No. B074966
CAS RN: 1486-08-4
M. Wt: 207.27 g/mol
InChI Key: YNTFCIUHPYUCDD-UHFFFAOYSA-N
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Description

9-Methyl-3-vinyl-9H-carbazole (MVK) is a heterocyclic organic compound that belongs to the carbazole family. It is a yellow crystalline solid that is used in various scientific research applications. MVK has been found to possess unique biochemical and physiological effects, making it a promising compound for future research.

Mechanism of Action

The mechanism of action of 9-Methyl-3-vinyl-9H-carbazole is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the production of pro-inflammatory cytokines and nitric oxide, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess unique biochemical and physiological effects. It has been found to induce the expression of p53, a tumor suppressor protein, in cancer cells. This compound has also been found to increase the production of reactive oxygen species (ROS) and decrease the activity of antioxidant enzymes. In addition, this compound has been found to increase the expression of heat shock proteins, which are involved in cellular stress response.

Advantages and Limitations for Lab Experiments

9-Methyl-3-vinyl-9H-carbazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in common organic solvents, making it easy to handle in the lab. However, this compound has some limitations for lab experiments. It is a toxic compound that requires careful handling. In addition, the mechanism of action of this compound is not fully understood, which limits its use in certain experiments.

Future Directions

There are several future directions for the research on 9-Methyl-3-vinyl-9H-carbazole. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study the mechanism of action of this compound in more detail. This could lead to the development of new drugs that target specific pathways involved in cancer and inflammation. Finally, the use of this compound in the synthesis of OLEDs and as a fluorescent probe for the detection of metal ions could be further explored to improve their efficiency and sensitivity.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. It possesses unique biochemical and physiological effects and has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties. The synthesis of this compound is relatively easy, and it has several advantages for lab experiments. Future research on this compound could lead to the development of new drugs for cancer and inflammatory diseases and improve the efficiency and sensitivity of OLEDs and fluorescent probes.

Synthesis Methods

9-Methyl-3-vinyl-9H-carbazole can be synthesized using various methods. The most common method involves the reaction of 9H-carbazole with acetic anhydride and zinc chloride in the presence of a Lewis acid catalyst. This method yields this compound as a yellow crystalline solid with a yield of approximately 70%.

Scientific Research Applications

9-Methyl-3-vinyl-9H-carbazole has been used in various scientific research applications. It has been found to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. This compound has also been used in the synthesis of organic light-emitting diodes (OLEDs) and as a fluorescent probe for the detection of metal ions.

properties

CAS RN

1486-08-4

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

3-ethenyl-9-methylcarbazole

InChI

InChI=1S/C15H13N/c1-3-11-8-9-15-13(10-11)12-6-4-5-7-14(12)16(15)2/h3-10H,1H2,2H3

InChI Key

YNTFCIUHPYUCDD-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C=C)C3=CC=CC=C31

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C)C3=CC=CC=C31

synonyms

9-METHYL-3-VINYL-9H-CARBAZOLE

Origin of Product

United States

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